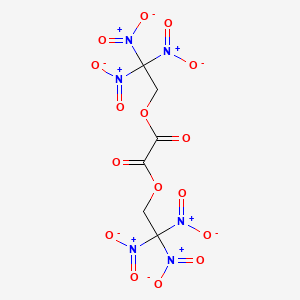![molecular formula C34H64N2S2Si4 B14287783 2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} CAS No. 137955-88-5](/img/structure/B14287783.png)
2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is a chemical compound known for its unique structure and properties It features a disulfide linkage between two pyridine rings, each substituted with tert-butyl(dimethyl)silyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} typically involves the coupling of pyridine derivatives with disulfide linkages. One common method involves the reaction of 3,6-bis[tert-butyl(dimethyl)silyl]pyridine with a disulfide reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like fluoride ions (from tetrabutylammonium fluoride) can be used to remove silyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Pyridine derivatives with different substituents replacing the silyl groups.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: May be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This compound can interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. The tert-butyl(dimethyl)silyl groups provide steric protection, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Another disulfide-linked compound with different substituents.
tert-Butyldimethylsilyl chloride: A common silylating agent used in organic synthesis.
3,6-Bis(tert-butyl(dimethyl)silyl)pyridine: A precursor in the synthesis of the target compound.
Uniqueness
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is unique due to its combination of disulfide linkage and bulky silyl groups. This structure provides both reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
137955-88-5 |
|---|---|
Formule moléculaire |
C34H64N2S2Si4 |
Poids moléculaire |
677.4 g/mol |
Nom IUPAC |
[2-[[3,6-bis[tert-butyl(dimethyl)silyl]pyridin-2-yl]disulfanyl]-6-[tert-butyl(dimethyl)silyl]pyridin-3-yl]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C34H64N2S2Si4/c1-31(2,3)39(13,14)25-21-23-27(41(17,18)33(7,8)9)35-29(25)37-38-30-26(40(15,16)32(4,5)6)22-24-28(36-30)42(19,20)34(10,11)12/h21-24H,1-20H3 |
Clé InChI |
REFLRHAQKBAQJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1=C(N=C(C=C1)[Si](C)(C)C(C)(C)C)SSC2=C(C=CC(=N2)[Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



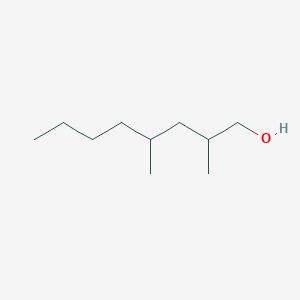
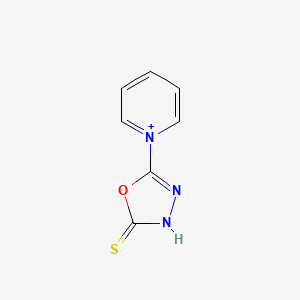
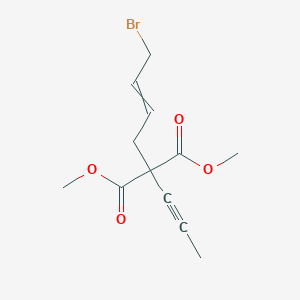
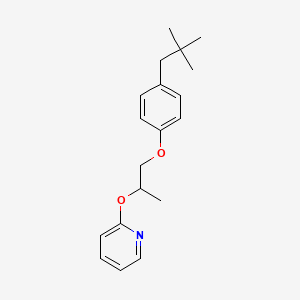
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

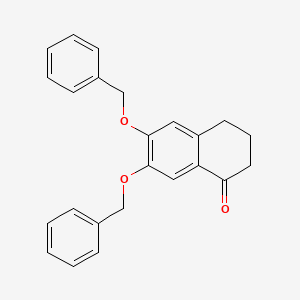
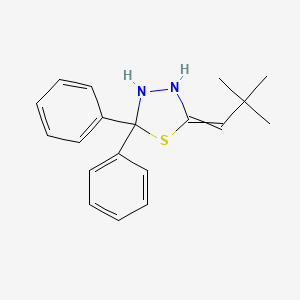
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
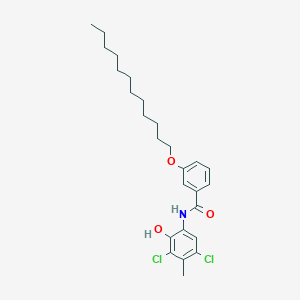
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)

